2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio-
Overview
Description
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- is a complex organosilicon compound with the molecular formula C10H16N2O2SSi. This compound is characterized by its unique spirocyclic structure, which includes silicon, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 256.397 g/mol and a density of 1.23 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- typically involves the reaction of thiourea with 1,1-dimethylsilacyclopentane-2,4-dione under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
8,8-Dimethyl-2,4-diaza-8-silaspiro(5.5)undecane-1,3,5-trione: Similar in structure but lacks the sulfur atom, which affects its reactivity and applications.
8,8-Dimethyl-3-thioxo-2,4-diaza-8-silaspiro(5.5)undecane-1,5-dione: Another similar compound with slight variations in the functional groups.
Uniqueness
2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various biomolecules.
Properties
IUPAC Name |
8,8-dimethyl-3-sulfanylidene-2,4-diaza-8-silaspiro[5.5]undecane-1,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2SSi/c1-16(2)5-3-4-10(6-16)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHOJVBJDPREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCC2(C1)C(=O)NC(=S)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199953 | |
Record name | 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-42-6 | |
Record name | 8,8-Dimethyl-3-thioxo-2,4-diaza-8-silaspiro(5.5)undecane-1,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC96879 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaza-8-silaspiro(5.5)undecane-1,5-dione, 8,8-dimethyl-3-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,8-DIMETHYL-3-THIOXO-2,4-DIAZA-8-SILASPIRO(5.5)UNDECANE-1,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM77CQW5J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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